EGFR Kinase Domain Recognition: Database-Curated Classification vs. Non-Annotated Benzamide Analogues
4-Acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (865287-08-7) has been explicitly catalogued in the EGFR Inhibitor Database (EGFRindb) under molecule ID EGIN0003448, confirming its recognized status as an oxadiazole-class EGFR-targeting probe [1]. By contrast, the structurally analogous N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide—which shares the identical oxadiazole core and 4-chlorophenyl substituent but replaces the 4-acetylbenzamide moiety with a benzothiazole-2-carboxamide group—shows no measurable EGFR engagement and instead exhibits only weak activity against corticotropin-releasing factor-binding protein (EC₅₀ = 2,260 nM) [2]. This target-switching outcome demonstrates that the 4-acetylbenzamide substituent, rather than the oxadiazole–chlorophenyl scaffold, is a critical determinant for EGFR-directed biological annotation.
| Evidence Dimension | Target annotation / database classification |
|---|---|
| Target Compound Data | Classified as oxadiazole-class EGFR inhibitor (EGFRindb ID: EGIN0003448) [1] |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide: no EGFR annotation; CRF-BP EC₅₀ = 2,260 nM [2] |
| Quantified Difference | Qualitative target-class divergence (EGFR-annotated vs. non-EGFR); >2,000-fold weaker potency at alternative target for comparator |
| Conditions | Database bioactivity annotation comparison; comparator EC₅₀ from HTS assay (Sanford-Burnham Center for Chemical Genomics) |
Why This Matters
For procurement decisions in EGFR-focused screening programs, this target annotation distinction prevents selection of a structurally similar but biologically irrelevant benzothiazole-carboxamide analogue that would fail to engage the intended kinase target.
- [1] EGFR Inhibitor Database (EGFRindb). Compound Details: Oxadiazole class, Molecule ID EGIN0003448. Accessed 2026-05-09. View Source
- [2] BindingDB. BDBM89864: N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide; EC₅₀ = 2.26E+3 nM against Corticotropin-releasing factor-binding protein (Human). Accessed 2026-05-09. View Source
